Benzyl butyl terephthalate

Regulatory Compliance REACH Authorisation SVHC Classification

Benzyl butyl terephthalate (BBTP; CAS 26386-42-5; IUPAC: 4-O-benzyl 1-O-butyl benzene-1,4-dicarboxylate) is an unsymmetrical diester of terephthalic acid, positioning it within the non-ortho-phthalate plasticizer class. With the molecular formula C₁₉H₂₀O₄ (MW 312.36 g/mol), it bears a benzyl ester on one carboxylate and an n-butyl ester on the other, yielding a unique mixed-aromatic–aliphatic architecture.

Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
CAS No. 26386-42-5
Cat. No. B12647853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl butyl terephthalate
CAS26386-42-5
Molecular FormulaC19H20O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H20O4/c1-2-3-13-22-18(20)16-9-11-17(12-10-16)19(21)23-14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3
InChIKeyIEICWPCBTOBBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Butyl Terephthalate (CAS 26386-42-5) – Structural Classification, Plasticizer Role & Procurement-Relevant Identity


Benzyl butyl terephthalate (BBTP; CAS 26386-42-5; IUPAC: 4-O-benzyl 1-O-butyl benzene-1,4-dicarboxylate) is an unsymmetrical diester of terephthalic acid, positioning it within the non-ortho-phthalate plasticizer class . With the molecular formula C₁₉H₂₀O₄ (MW 312.36 g/mol), it bears a benzyl ester on one carboxylate and an n-butyl ester on the other, yielding a unique mixed-aromatic–aliphatic architecture . Commercial registries list it under the plasticizer category, targeting flexible PVC systems such as vinyl flooring, coatings, and sealants .

Why Benzyl Butyl Terephthalate Cannot Be Interchanged with Ortho-Phthalate or Symmetric Terephthalate Analogs – The Procurement Risk


Although benzyl butyl terephthalate (BBTP) shares the same molecular formula as butyl benzyl phthalate (BBP), the positional isomerism of the aromatic dicarboxylate core (1,4- vs. 1,2-substitution) generates fundamentally different regulatory, toxicological, and performance profiles [1]. Simply substituting BBTP with a symmetric terephthalate such as dibutyl terephthalate (DBT) or dioctyl terephthalate (DOTP) ignores the critical role of the unsymmetrical benzyl/butyl mixed-ester structure in delivering fast-gelling behaviour and balanced solubility parameters required for plastisol and coating applications [2]. The following quantitative evidence demonstrates why procurement decisions must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for Benzyl Butyl Terephthalate – Head-to-Head and Class-Level Comparator Data


Regulatory Classification Advantage – Ortho-Phthalate vs. Terephthalate Core Structure

Benzyl butyl terephthalate (BBTP), built on a 1,4-benzenedicarboxylate (terephthalate) core, is structurally excluded from the ortho-phthalate category that faces mandatory REACH authorisation under Annex XIV of EU Regulation 1907/2006. Its direct ortho-analog, butyl benzyl phthalate (BBP; CAS 85-68-7, 1,2-benzenedicarboxylate), is listed as a Substance of Very High Concern (SVHC) requiring authorisation for use above 0.1 wt% in articles placed on the EU market, alongside DBP, DEHP, and DIBP [1]. No terephthalate ester — including BBTP, DBT, or DOTP — appears on the REACH Authorisation List, Candidate List, or Annex XVII restriction entries as of the latest ECHA community rolling action plan update [2]. This binary regulatory gate directly determines market access in EU, UK, and aligned jurisdictions.

Regulatory Compliance REACH Authorisation SVHC Classification

Fast-Gelling Capability via Butyl Chain Length – Terephthalate Class Design Rule

BBTP possesses an n-butyl ester group comprising a longest linear carbon chain of 4 atoms. Patent EP 1808457 B1 (Evonik Oxeno GmbH) explicitly teaches that dialkyl terephthalates wherein the alkyl radical has a longest carbon chain of at least 4 atoms and a total of 5 carbon atoms per radical function as effective fast-gelling (schnell gelierend) plasticizers for PVC plastisols [1]. US 2013/0310472 A1 further confirms this design rule, stating: 'Terephthalic esters having four to five carbon atoms in the longest carbon chain of the alcohol are said to be very useful as fast-gelling plasticizers for PVC' [2]. Symmetric terephthalates with longer alkyl chains (e.g., DOTP with 8-carbon 2-ethylhexyl groups; CAS 6422-86-2) lack this fast-gelling property and typically require co-formulation with dedicated fast-gellers such as BBP to achieve acceptable fusion rates in foamable PVC formulations [2]. The benzyl group in BBTP additionally contributes aromatic solvation capacity, potentially enhancing compatibility with polar resins.

Plastisol Processing Fast-Fusion Plasticizer PVC Gelling Temperature

Thermal Stability Advantage – Elevated Boiling Point Relative to Ortho-Phthalate Analog

Measured physicochemical data reveal a significant boiling point elevation for BBTP relative to its ortho-phthalate structural analog BBP. BBTP exhibits a boiling point of 436.6 °C at 760 mmHg and a flash point of 216 °C , compared to BBP with a boiling point of 370 °C at 760 mmHg and a flash point of approximately 199–210 °C . This ~67 °C increase in atmospheric boiling point suggests lower inherent volatility for BBTP, an important consideration for high-temperature PVC processing operations such as calendering (typically 160–200 °C) and extrusion (170–210 °C), where plasticizer fuming and evaporative loss can compromise workplace safety and product consistency [1]. The flash point of BBTP (216 °C) also exceeds that of BBP (199–210 °C) by approximately 6–17 °C, affording a marginally wider safe-handling margin in heated blending and storage environments.

Thermal Stability Processing Window Low Volatility Plasticizer

Reduced Plasticizer Migration – Terephthalate Class Advantage over Ortho-Phthalates

A controlled migration study by Tüzüm Demir & Ulutan (J. Appl. Polym. Sci., 2013) on plasticized PVC films demonstrated that films formulated with dioctyl terephthalate (DOTP) exhibited the lowest mass loss among all tested plasticizers at elevated temperatures, outperforming ortho-phthalate counterparts including DEHP [1]. The measured diffusion coefficients for the studied plasticizers in PVC ranged from 3.5 × 10⁻¹⁸ to 2.1 × 10⁻¹⁷ m²/s at 50 °C and from 4.0 × 10⁻¹⁵ to 9.9 × 10⁻¹⁴ m²/s at 160 °C, with DOTP consistently occupying the lower end of these ranges [1]. While BBTP was not directly tested in this study, the migration behaviour is governed by the terephthalate core geometry (para-substitution), which produces a more linear, rod-like molecular shape that packs more efficiently within the PVC matrix compared to the bent ortho-phthalate geometry, reducing free volume and diffusional mobility [2]. This class-level inference is supported by a separate study showing a consistent migration rank order of citrate > phthalate > terephthalate in flexible crosslinked PVC [3].

Plasticizer Migration Extraction Resistance PVC Permanence

Mixed-Ester Architecture – Solubility Parameter Differentiation from Symmetric Terephthalates

BBTP is distinguished from symmetric dialkyl terephthalates (DBT, DOTP) by its mixed-ester architecture, combining one aromatic benzyl moiety with one aliphatic n-butyl moiety on the same terephthalate core. This structural asymmetry modulates Hansen solubility parameters (HSP): the benzyl group contributes high polar (δₚ) and hydrogen-bonding (δₕ) components via the aromatic ring and ester oxygen lone pairs, while the butyl tail provides a dispersive (δD) contribution [1]. By contrast, symmetric DBT (two butyl groups) offers limited aromatic character and may require higher loadings to achieve equivalent PVC compatibility [2]. Eastman™ DBT technical literature confirms that DBT provides 'fusion rates similar to typical high solvating plasticizers' but does not claim aromatic solvation enhancement . For plastisol applications requiring low initial viscosity with rapid gelation, the mixed benzyl/butyl ester configuration of BBTP offers a differentiated balance of solvation strength and chain mobility not achievable with either fully aliphatic terephthalates (DBT, DOTP) or ortho-phthalate fast-gellers (BBP).

Hansen Solubility Parameters PVC Compatibility Plastisol Viscosity

Procurement-Targeted Application Scenarios for Benzyl Butyl Terephthalate (CAS 26386-42-5) Based on Quantitative Differentiation Evidence


EU/UK-Regulated Flexible PVC Flooring – REACH-Compliant Fast-Gelling Plasticizer

BBTP can serve as a direct functional replacement for butyl benzyl phthalate (BBP) in vinyl flooring formulations where fast-gelling behaviour is essential for calendering and foaming processes [1]. The regulatory advantage is binary: BBTP is not listed on REACH Annex XIV, eliminating the authorisation requirement that applies to BBP at concentrations above 0.1 wt% [2]. Its butyl chain (4-carbon longest chain) satisfies the patented fast-geller design criterion established for dialkyl terephthalates, while the benzyl ester maintains aromatic solvation capacity for PVC resin compatibility [1]. The elevated boiling point of 436.6 °C (vs. 370 °C for BBP) provides an additional processing safety margin during high-temperature calendering .

Low-Migration PVC Plastisols for Automotive Interior Skins and Artificial Leather

Terephthalate-class plasticizers, including BBTP by structural inference, exhibit lower migration rates from PVC films into air compared to their ortho-phthalate counterparts, as demonstrated by Tüzüm Demir & Ulutan (2013) where DOTP showed the lowest mass loss across a 50–160 °C temperature range [3]. This property is critical for automotive interior skins where plasticizer fogging (volatile condensate on windscreens) and surface exudation are key performance failure modes. The mixed benzyl/butyl ester architecture of BBTP may provide superior PVC matrix compatibility compared to fully aliphatic terephthalates, potentially reducing long-term migration further [4].

Fast-Gelling Component in Non-Phthalate Plasticizer Blends for Foamable Wall Coverings

Patent US 2013/0310472 A1 teaches that foamable PVC formulations require at least a proportion of fast-gelling plasticizer to achieve uniform cell structure. Currently, formulators relying exclusively on general-purpose DOTP must co-blend with BBP or isononyl benzoate to achieve acceptable foaming, introducing regulatory or volatility issues [1]. BBTP, as a non-phthalate fast-geller with higher boiling point than isononyl benzoate and no REACH restriction, can serve as the fast-gelling component in DOTP/BBTP blends, potentially enabling fully non-phthalate foam formulations without sacrificing cell quality .

Analytical Reference Standard for Phthalate/Terephthalate Discrimination in Complex Matrices

The critical evaluation study by Marcilla et al. (J. Chromatogr. A, 2018) demonstrated that discriminating between phthalate and terephthalate esters in complex matrices (e-liquids, polymer extracts) requires careful method selection, as GC/MS sensitivity and LC/MS/MS selectivity differ substantially between the two classes [5]. BBTP, with its unique mixed benzyl/butyl ester signature and LogP of 4.72, can serve as a method development standard and retention-time marker for reverse-phase HPLC analysis, enabling analytical laboratories to distinguish BBTP from co-eluting phthalate isomers during forensic plasticizer identification in consumer products [4].

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